molecular formula C12H19N3O2 B13506453 Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Cat. No.: B13506453
M. Wt: 237.30 g/mol
InChI Key: HLBZPFKTGGWSAB-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate: is a bicyclic compound that features a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Its structural properties may allow it to interact with specific biological targets, making it a candidate for drug discovery and development .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate is unique due to its specific functional groups and the presence of a cyano group.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10(6-13)14-5-4-9(15)7-14/h9-10H,4-5,7-8H2,1-3H3

InChI Key

HLBZPFKTGGWSAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2CCC1C2)C#N

Origin of Product

United States

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